4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
CAS No.: 66313-36-8
Cat. No.: VC1699414
Molecular Formula: C3H2N2O4
Molecular Weight: 130.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66313-36-8 |
|---|---|
| Molecular Formula | C3H2N2O4 |
| Molecular Weight | 130.06 g/mol |
| IUPAC Name | 4-oxo-1,2,5-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C3H2N2O4/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) |
| Standard InChI Key | IBRWUZLLHSXPKL-UHFFFAOYSA-N |
| SMILES | C1(=NONC1=O)C(=O)O |
| Canonical SMILES | C1(=NONC1=O)C(=O)O |
Introduction
Chemical Properties and Structure
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is characterized by a 1,2,5-oxadiazole core with hydroxyl and carboxylic acid functional groups. Its molecular formula is C3H2N2O4, corresponding to a molecular weight of 130.06 g/mol . The compound is registered with CAS number 66313-36-8.
The structure of this compound contains multiple functional groups that contribute to its chemical reactivity and biological activity:
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The 1,2,5-oxadiazole ring provides structural rigidity and aromaticity
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The hydroxyl group at position 4 contributes to hydrogen bonding capabilities
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The carboxylic acid group at position 3 offers acidic properties and additional hydrogen bonding potential
The compound exists in different ionic states depending on pH, which is crucial for understanding its biological behavior. At physiological pH, it predominantly exists in an anionic form due to the deprotonation of its acidic groups .
Ionization Properties
When incorporated into amino acid structures, compounds containing the 4-hydroxy-1,2,5-oxadiazole-3-yl moiety typically display three distinct pKa values corresponding to:
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The α-carboxylic acid group
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The hydroxyl group of the oxadiazole moiety
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The amino group
At physiological pH, these compounds predominantly exist in various charged forms, which influences their interactions with biological targets .
Biological Activity
Role as a Bioisostere
One of the most significant aspects of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is its ability to serve as a bioisostere for carboxylic acid groups. Bioisosteres are functional groups that can replace others in a molecule while maintaining similar biological properties, often improving certain pharmaceutical characteristics such as stability, solubility, or target selectivity .
Research has specifically investigated the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a carboxylic acid bioisostere at ionotropic glutamate receptors (iGluRs). This substitution has proven to be effective, with the oxadiazole group successfully mimicking the electron-withdrawing properties and hydrogen bonding capabilities of carboxylic acids .
The bioisosteric potential of this moiety is particularly valuable in medicinal chemistry, where it offers an alternative structural element that can be incorporated into drug candidates to potentially enhance their pharmacological profiles while maintaining their therapeutic activity .
Activity at Glutamate Receptors
Research has demonstrated that compounds containing the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety exhibit significant activity at ionotropic glutamate receptors (iGluRs). These receptors are critical in neurotransmission and are targets for various neurological conditions .
Studies have synthesized and evaluated a series of acidic α-aminocarboxylic acids incorporating this moiety. The biological evaluation revealed diverse activities depending on the specific structure and stereochemistry of the compounds :
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The aspartic acid analogue (compound 12) showed good affinity exclusively at NMDA receptors
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The glutamic acid analogue ((+)-10) functioned as an unselective, potent AMPA receptor preferring agonist with an EC50 value of 10 μM at iGluR2, displaying low stereoselectivity
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Higher glutamate homologues ((+)-15 and (+)-18) acted as weak agonists at iGluR2 and weak antagonists at NR1/NR2A receptors
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The corresponding (-)-isomers of these compounds were selective NR1/NR2A antagonists with higher potency
These findings demonstrate that the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety can be effectively integrated into both agonists and antagonists targeting all three classes of ionotropic glutamate receptors .
Research Applications
The unique properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and related compounds have led to various research applications, particularly in medicinal chemistry and drug discovery.
Glutamate Receptor Modulation
The most well-documented application of compounds containing the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety is in the development of modulators for ionotropic glutamate receptors. These receptors are involved in various neurological processes and disorders, making them important targets for drug development .
By incorporating this moiety into amino acid structures, researchers have created compounds with selective activity profiles at different glutamate receptor subtypes. This selectivity is crucial for developing targeted therapies with reduced side effects .
Comparison with Similar Compounds
Understanding 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid in the context of related compounds provides valuable insights into its unique properties and potential applications.
Comparison with Other Oxadiazole Derivatives
While 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid belongs to the 1,2,5-oxadiazole family, there are other oxadiazole isomers with different nitrogen and oxygen arrangements in the ring. The 1,2,4-oxadiazole derivatives have received considerable attention in drug discovery due to their unique bioisosteric properties and biological activities .
Studies have shown that 1,2,4-oxadiazole compounds can exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Some derivatives have demonstrated impressive potency against specific cancer cell lines, with IC50 values in the low micromolar to nanomolar range .
Comparison with 4-Hydroxy-1,2,3-triazole
The 4-hydroxy-1,2,3-triazole moiety represents another heterocyclic system that has been investigated as a carboxylic acid bioisostere. Like 4-hydroxy-1,2,5-oxadiazole, this structure can mimic the electronic and hydrogen-bonding properties of carboxylic acids .
Research has explored the use of 4-hydroxy-1,2,3-triazole in designing ligands for γ-aminobutyric acid receptors (GABAARs), demonstrating its potential in different neurotransmitter systems . This parallel application highlights the versatility of hydroxylated heterocycles as carboxylic acid bioisosteres across different receptor families.
Future Research Directions
Based on the current understanding of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid and its derivatives, several promising research directions emerge:
Expansion of Bioisosteric Applications
While the compound has been established as an effective carboxylic acid bioisostere at glutamate receptors, its potential could be explored in other receptor systems and biological targets. The successful application in glutamate receptor modulators suggests that this structural element might offer benefits in other contexts where carboxylic acids play crucial roles .
Further investigation could focus on fine-tuning the electronic and steric properties of derivatives to optimize their performance as bioisosteres in different molecular environments.
Development of Novel Therapeutic Agents
The unique properties of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid make it a promising building block for developing novel therapeutic agents. Future research could focus on incorporating this moiety into structures designed to address specific disease states, particularly neurological disorders involving glutamate receptor dysfunction .
Additionally, exploring the potential of this compound in other therapeutic areas, such as cancer treatment, could yield valuable insights, especially considering the anticancer activity observed with related oxadiazole compounds .
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